molecular formula C21H26N2O5S2 B12415785 Zofenoprilat-NES-d5

Zofenoprilat-NES-d5

Cat. No.: B12415785
M. Wt: 455.6 g/mol
InChI Key: LBNKOWANPJZWMF-GZEGBONWSA-N
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Description

Zofenoprilat-NES-d5 is a deuterium-labeled version of Zofenoprilat-NES. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making this compound a valuable tool in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat-NES-d5 involves the incorporation of deuterium into the Zofenoprilat-NES molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Zofenoprilat-NES-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zofenoprilat-NES-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.

    Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.

    Industry: Applied in the development and quality control of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of drug metabolism and clearance, making it a valuable tool for detailed pharmacological investigations .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

455.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2

InChI Key

LBNKOWANPJZWMF-GZEGBONWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

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